17beta-Estradiol-2,3,4-13C3 (also known as estradiol-13C3) is an isotopically labeled version of the natural hormone 17beta-estradiol. 17beta-Estradiol is the most potent naturally occurring estrogen and plays a critical role in female reproduction and development .
The key difference between 17beta-estradiol-2,3,4-13C3 and the natural hormone is the incorporation of three stable carbon-13 isotopes at specific positions (carbons 2, 3, and 4) of the molecule. Stable isotopes are non-radioactive isotopes of an element that do not undergo radioactive decay.
Here's how 17beta-estradiol-2,3,4-13C3 is used in scientific research:
17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled derivative of 17beta-estradiol, a naturally occurring estrogen in humans and other animals. The compound is characterized by the substitution of three carbon atoms with their isotopes, specifically carbon-13, at positions 2, 3, and 4 of the estradiol molecule. This labeling is crucial for various analytical applications, particularly in tracing metabolic pathways and environmental studies. The molecular formula for 17beta-Estradiol-2,3,4-13C3 is C18H21O2 with a molecular weight of approximately 275.36 g/mol .
As an estrogenic compound, 17beta-Estradiol-2,3,4-13C3 exhibits biological activities similar to those of its non-labeled counterpart. It binds to estrogen receptors and influences various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health. The stable isotope labeling allows researchers to track its metabolic fate and interactions within biological systems more effectively.
The synthesis of 17beta-Estradiol-2,3,4-13C3 typically involves isotopic labeling techniques applied during the synthesis of estradiol. One common method includes:
This process ensures high purity and specific incorporation of carbon isotopes at designated positions.
17beta-Estradiol-2,3,4-13C3 has several applications in research and industry:
Studies involving 17beta-Estradiol-2,3,4-13C3 focus on its interactions with various biological molecules and environmental components. For instance:
Several compounds are structurally similar to 17beta-Estradiol-2,3,4-13C3 but differ in their functional groups or isotopic labeling:
Compound Name | Structure | Key Differences |
---|---|---|
Estrone | C18H22O2 | Different functional group (ketone) |
Estriol | C18H24O3 | Additional hydroxyl group |
17alpha-Estradiol | C18H24O2 | Different stereochemistry |
17beta-Estradiol | C18H24O2 | Non-labeled version |
The unique aspect of 17beta-Estradiol-2,3,4-13C3 lies in its stable isotope labeling which allows for precise tracking and quantification in biological and environmental studies. Unlike its non-labeled counterparts or other estrogens, this compound provides enhanced analytical capabilities due to its isotopic composition.
Partial Synthesis
This strategy leverages pre-existing steroid frameworks, modifying specific positions to incorporate isotopic labels. Key methodologies include:
Total Synthesis
Constructs the entire steroid scaffold from simpler precursors, enabling precise control over isotopic incorporation. Notable approaches include:
Method | Advantages | Limitations |
---|---|---|
Partial Synthesis | High yield, cost-effective | Limited to pre-existing steroid templates |
Total Synthesis | Full structural control | Low overall yield (e.g., 15% in ) |
Claisen Condensation
Wittig Reactions
Partial Degradation and Re-labeling
Chromatographic Purification
Isotopic Purity Assessment
Key Validation Metrics
¹³C NMR Assignments
Critical chemical shifts for 17β-estradiol-2,3,4-¹³C₃ in DMSO-d₆:
Position | Chemical Shift (ppm) | Assignment Method |
---|---|---|
C2 | 118.5–122.0 | ¹H-¹³C HETCOR, HMBC |
C3 | 70.0–75.0 | 2D HSQC, DEPT |
C4 | 123.0–126.0 | HMBC correlations to C3/C5 |
2D NMR Experiments
Solution Conformation Analysis
17beta-Estradiol-2,3,4-13C3 possesses the IUPAC systematic name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol [1] [6]. The compound bears the Chemical Abstracts Service registry number 1261254-48-1 and exhibits a molecular formula of 13C3C15H24O2 [1] [5] [7]. The molecular weight of the isotopically labeled compound is 275.36 grams per mole, representing an increase of 3.0 atomic mass units compared to the unlabeled parent compound [1] [5] [7].
The isotopic configuration involves the specific incorporation of three carbon-13 atoms at positions 2, 3, and 4 within the aromatic A-ring of the steroid backbone [1] [3] [6]. This labeling pattern creates a mass shift of M+3 in mass spectrometry analysis, facilitating the use of isotope dilution techniques for quantitative measurements [1] [8]. The InChI key for this compound is VOXZDWNPVJITMN-CLMZCXLCSA-N, and it is catalogued in the PubChem database under compound identification number 71310840 [7] [6].
Table 1: Molecular Properties of 17beta-Estradiol-2,3,4-13C3
Property | Value | Reference |
---|---|---|
Molecular Formula | 13C3C15H24O2 | [1] [5] |
Molecular Weight (g/mol) | 275.36 | [1] [5] [7] |
CAS Number | 1261254-48-1 | [1] [7] [6] |
Mass Shift | M+3 | [1] [8] |
PubChem CID | 71310840 | [7] [6] |
InChI Key | VOXZDWNPVJITMN-CLMZCXLCSA-N | [7] [6] |
The thermodynamic properties of 17beta-Estradiol-2,3,4-13C3 closely parallel those of the unlabeled parent compound, with minor modifications attributed to isotopic effects [9] [10]. The compound exhibits a melting point range of 178-179 degrees Celsius, consistent with the crystalline structure of estradiol derivatives [1] [9] [10]. Storage recommendations specify maintenance at negative 20 degrees Celsius to preserve compound integrity and prevent degradation [1] [9] [11].
Mass spectrometry analysis reveals characteristic fragmentation patterns that enable precise identification and quantification [4] [12]. Multiple reaction monitoring transitions for the isotopically labeled compound include precursor ion mass-to-charge ratios of 274.2, yielding product ions at mass-to-charge ratios of 147.9 and 186.0 [4] [12]. These transitions require collision energies of negative 52.5 and negative 53.5 volts, respectively, with retention times of approximately 4.8 minutes under standard chromatographic conditions [4] [12].
Nuclear magnetic resonance spectroscopy of estradiol derivatives demonstrates characteristic chemical shifts in the aromatic region, with carbon-13 nuclei in the A-ring exhibiting signals between 100 and 160 parts per million [13] [14] [15]. The isotopic labeling at positions 2, 3, and 4 creates distinct spectroscopic signatures that differentiate the labeled compound from its unlabeled counterpart [13] [16]. Proton nuclear magnetic resonance spectra show aromatic signals around 6.5 to 7.1 parts per million for the phenolic protons [13] [14].
Table 2: Mass Spectrometry Parameters for 17beta-Estradiol-2,3,4-13C3
Parameter | Value | Reference |
---|---|---|
Precursor Ion (m/z) | 274.2 | [4] [12] |
Product Ion 1 (m/z) | 147.9 | [4] [12] |
Product Ion 2 (m/z) | 186.0 | [4] [12] |
Collision Energy 1 (V) | -52.5 | [4] [12] |
Collision Energy 2 (V) | -53.5 | [4] [12] |
Retention Time (min) | 4.8 | [4] [12] |
The stability of 17beta-Estradiol-2,3,4-13C3 under various preanalytical conditions has been evaluated through multiple research studies examining temperature, time, and storage matrix effects [17] [18] [19]. Serum samples containing estradiol demonstrated stability when stored at 4 degrees Celsius for up to 7 days, with minimal degradation observed during this timeframe [17] [19]. Temperature appears to be a critical factor, with refrigerated storage providing superior stability compared to room temperature conditions [19] [20].
Research indicates that estradiol compounds maintain greater than 90 percent of their initial potency when stored under refrigerated conditions for extended periods [19] [20]. At room temperature, the compound retains approximately 90.5 percent of stated potency after 90 days, while refrigerated samples maintain 95.76 percent potency over the same duration [19] [20]. These findings suggest that temperature control represents a crucial factor in maintaining compound integrity during storage and handling [19] [20].
Freeze-thaw cycling studies demonstrate that multiple freeze-thaw cycles can impact compound stability, with degradation rates varying depending on storage temperature and the number of cycles [18] [21]. Storage at negative 80 degrees Celsius may cause degradation of certain estrogen metabolites over extended periods, while negative 20 degrees Celsius storage proves suitable for maintaining compound integrity [18] [21]. Auto-sampler stability at 15 degrees Celsius has been documented for up to 8 days without significant degradation [18].
Table 3: Stability Data for Estradiol Compounds Under Various Conditions
Storage Condition | Duration | Retained Potency (%) | Reference |
---|---|---|---|
Room Temperature | 90 days | 90.5 | [19] [20] |
Refrigerated (4°C) | 90 days | 95.76 | [19] [20] |
Refrigerated (4°C) | 7 days | >95 | [17] [19] |
Auto-sampler (15°C) | 8 days | >80 | [18] |
Freezer (-20°C) | 31 days | >80 | [18] |
Commercial suppliers of 17beta-Estradiol-2,3,4-13C3 provide the compound with isotopic purity specifications ranging from 98 to 99 atom percent carbon-13 [1] [22] [12] [11]. Sigma-Aldrich offers the compound with 99 atom percent carbon-13 isotopic purity and 98 percent chemical purity [1] [10]. LGC Standards provides material with greater than or equal to 98 atom percent carbon-13 purity in solution form [5] [11]. Cerilliant supplies the compound with greater than or equal to 98 atom percent carbon-13 isotopic purity and greater than or equal to 95 percent chemical purity [12] [11].
Quality control measures for isotopic purity involve mass spectrometry verification of the isotopic incorporation pattern and assessment of unlabeled impurities [12] [11]. The compound is typically supplied as either a solid material or as certified solutions in appropriate solvents such as acetonitrile or methanol [8] [5] [11]. Certificate of analysis documentation accompanies each batch, providing specific isotopic purity, chemical purity, and stability data [1] [11].
Manufacturing processes for stable isotope-labeled compounds require specialized synthetic routes that incorporate carbon-13 labeled precursors at specific positions within the molecular structure [3] [12]. The isotopic labeling must be verified through multiple analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the position and extent of isotopic incorporation [12] [13]. Batch-to-batch consistency is maintained through rigorous quality control protocols that monitor both isotopic and chemical purity parameters [1] [11].
Table 4: Commercial Isotopic Purity Standards by Supplier
Supplier | Isotopic Purity (atom % 13C) | Chemical Purity | Form | Reference |
---|---|---|---|---|
Sigma-Aldrich | 99 | 98% (CP) | Solid | [1] [10] |
LGC Standards | ≥98 | Not specified | Solution | [5] [11] |
Cerilliant | ≥98 | ≥95% (CP) | Solution | [12] [11] |
Cambridge Isotope Laboratories | 98 | 95% (CP) | Individual | [22] |
The stable isotope-labeled compound 17beta-Estradiol-2,3,4-13C3 has emerged as a critical analytical tool in liquid chromatography tandem mass spectrometry applications, particularly for the precise quantification of estradiol and estrone in biological matrices. This carbon-13 labeled internal standard provides enhanced analytical performance through isotope dilution methodology, addressing the inherent challenges associated with steroid hormone analysis in complex biological samples.
17beta-Estradiol-2,3,4-13C3 functions as an ideal internal standard in liquid chromatography tandem mass spectrometry protocols due to its structural similarity to the native estradiol molecule while maintaining distinct mass spectrometric properties [1] [2]. The incorporation of three carbon-13 isotopes at positions 2, 3, and 4 of the estradiol molecule results in a mass shift of 3 atomic mass units, enabling clear differentiation from the unlabeled analyte during mass spectrometric analysis [1] .
The compound exhibits excellent chromatographic behavior, co-eluting with native estradiol under identical separation conditions while providing distinct multiple reaction monitoring transitions [2]. In negative electrospray ionization mode, 17beta-Estradiol-2,3,4-13C3 generates characteristic precursor ions at mass-to-charge ratio 274.2, compared to 271.0 for unlabeled estradiol [2] [4]. The primary product ions observed are mass-to-charge ratio 147.9 and 186.0, providing robust quantification and confirmation channels [2].
The stable isotope labeling eliminates potential issues associated with deuterated internal standards, including isotope exchange reactions and chromatographic separation from the target analyte [5] [6]. Studies have demonstrated that carbon-13 labeled analogs show no significant differences in recovery or analytical response compared to deuterated compounds, while providing superior analytical reliability [5] [6].
Implementation of 17beta-Estradiol-2,3,4-13C3 as an internal standard enables compensation for matrix effects, extraction efficiency variations, and instrumental fluctuations throughout the analytical workflow [1] [4]. The isotope dilution approach ensures that any losses or enhancements experienced by the analyte during sample preparation are proportionally reflected in the internal standard response, maintaining quantitative accuracy [4] [7].
The application of 17beta-Estradiol-2,3,4-13C3 in biological matrix analysis has revolutionized the sensitivity and specificity of estrogen quantification protocols [8] [9]. Contemporary liquid chromatography tandem mass spectrometry methods utilizing this internal standard achieve lower limits of quantification ranging from 0.6 to 2.8 picomolar per liter for estradiol, representing significant improvements over traditional immunoassay approaches [2] [10].
Serum and plasma represent the primary biological matrices for estradiol quantification, with sample preparation protocols optimized to maximize recovery while minimizing matrix interference [8] [11]. Liquid-liquid extraction using methyl tertiary-butyl ether and hexane mixtures provides excellent recovery efficiency, typically exceeding 80 percent when combined with carbon-13 labeled internal standard correction [4] [7]. Solid phase extraction alternatives using mixed-mode cation exchange cartridges offer comparable performance with reduced solvent consumption [8] [12].
The analytical range achievable with 17beta-Estradiol-2,3,4-13C3 internal standardization extends from sub-picomolar concentrations suitable for postmenopausal women and male subjects to several thousand picomolar per liter for premenopausal females [10] [13]. This broad dynamic range enables comprehensive clinical applications without method modifications or sample dilution requirements [8] [9].
Simultaneous quantification of estradiol and estrone benefits from the availability of corresponding carbon-13 labeled internal standards [14] [11]. Estrone-2,3,4-13C3 provides equivalent analytical advantages for estrone quantification, enabling multiplexed analysis protocols that enhance laboratory efficiency while maintaining analytical quality [14] [15].
Sample volumes required for accurate quantification have been substantially reduced through the implementation of carbon-13 labeled internal standards, with contemporary methods requiring as little as 100 microliters of serum or plasma [8] [16]. This reduction facilitates pediatric applications and longitudinal studies where sample availability may be limited [17].
Comprehensive method validation studies utilizing 17beta-Estradiol-2,3,4-13C3 demonstrate exceptional analytical performance across multiple validation parameters [8] [7] [17]. Intra-assay precision typically achieves coefficients of variation below 5.3 percent across the analytical range, while inter-assay precision remains below 9.4 percent over extended validation periods [10] [13].
Linearity studies establish correlation coefficients exceeding 0.999 across concentration ranges spanning three to four orders of magnitude [8] [19]. The upper limit of quantification typically reaches 5,138 picomolar per liter for estradiol and 5,290 picomolar per liter for estrone, accommodating the full physiological range encountered in clinical practice [13].
Matrix effect evaluation demonstrates that carbon-13 labeled internal standards effectively compensate for ion suppression or enhancement phenomena [20] [21]. Comparative analysis across different biological matrices, including serum, plasma, and urine, shows consistent analytical performance when isotope dilution methodology is properly implemented [22] [23].
Stability studies indicate that derivatized estradiol-carbon-13 complexes maintain analytical integrity for extended periods under appropriate storage conditions [16] [12]. Freeze-thaw stability testing demonstrates acceptable analyte recovery through multiple cycles, supporting routine laboratory workflows and sample batching requirements [17] [19].
Recovery efficiency studies consistently demonstrate values between 80 and 102 percent for estradiol extraction procedures when carbon-13 labeled internal standards are employed [24] [21]. The isotope dilution approach ensures that extraction efficiency variations are automatically corrected during quantitative calculations [4] [7].
Direct comparison studies between liquid chromatography tandem mass spectrometry methods employing 17beta-Estradiol-2,3,4-13C3 and conventional immunoassays reveal significant analytical advantages for mass spectrometric approaches [25] [26]. Immunoassay methods consistently demonstrate higher bias, particularly at low estradiol concentrations characteristic of postmenopausal women and male subjects [25] [27].
Correlation analysis between immunoassay and liquid chromatography tandem mass spectrometry measurements shows excellent agreement above 15 picograms per milliliter, but substantial divergence at lower concentrations [27]. The relationship deteriorates significantly below this threshold, with Pearson correlation coefficients approaching zero for estradiol concentrations between 6 and 15 picograms per milliliter [27].
Cross-reactivity studies demonstrate that immunoassays exhibit interference from structurally related compounds, leading to overestimation of estradiol concentrations [25] [28]. In contrast, liquid chromatography tandem mass spectrometry methods with carbon-13 labeled internal standards show no detectable cross-reactivity with potential interferents, including other steroid hormones and metabolites [28] [26].
Precision comparisons consistently favor mass spectrometric methods, with immunoassays demonstrating coefficients of variation ranging from 10 to 25 percent compared to less than 10 percent for liquid chromatography tandem mass spectrometry approaches [25] [29]. Long-term reproducibility studies spanning multiple years show superior performance for isotope dilution mass spectrometry [7] [13].
Derivatization strategies for enhancing estrogen detection sensitivity present both advantages and limitations compared to direct analysis approaches [16] [12]. Dansyl chloride derivatization, while widely employed, generates non-specific product ions that may compromise selectivity [12] [30]. Alternative derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide, provide enhanced sensitivity with improved specificity but require optimized reaction conditions [16].
The 2-fluoro-1-methylpyridinium-p-toluenesulfonate derivatization approach generates analyte-specific product ions while achieving detection limits below 1 picogram per milliliter [12]. However, derivative stability considerations and increased method complexity must be balanced against sensitivity gains [12].
Non-derivatized liquid chromatography tandem mass spectrometry methods utilizing high-performance instrumentation and optimized ionization conditions achieve comparable sensitivity to derivatized approaches while maintaining method simplicity [17] [19]. The availability of carbon-13 labeled internal standards enables robust quantification without chemical modification requirements [10] [31].
Sample throughput considerations favor non-derivatized methods due to reduced sample preparation time and elimination of derivatization reaction optimization [17] [19]. However, derivatization may remain advantageous for applications requiring ultimate sensitivity or when using older generation mass spectrometric instrumentation [16] [12].
Health Hazard